molecular formula C8H12F3NO2 B1445219 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate CAS No. 1489218-72-5

2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate

Cat. No. B1445219
CAS RN: 1489218-72-5
M. Wt: 211.18 g/mol
InChI Key: QPSHGEXFPAVWAS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(1-cyclopropylethyl)carbamate is a chemical compound with the CAS Number: 1489218-72-5 . It has a molecular weight of 211.18 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 1-cyclopropylethylcarbamate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate is 1S/C8H12F3NO2/c1-5(6-2-3-6)12-7(13)14-4-8(9,10)11/h5-6H,2-4H2,1H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Trifluoromethylcarbene Generation

Trifluoromethylcarbene (:CHCF3), generated from related trifluoroethyl compounds, is applied in the Fe-catalyzed cyclopropanation of olefins. This reaction produces trifluoromethylated cyclopropanes with high yields, showcasing the compound's utility in synthesizing complex fluorinated structures which are often sought after in material science, pharmaceuticals, and agrochemicals (Y. Duan et al., 2016).

Palladium-Catalyzed Trifluoroethylation

The introduction of fluorinated moieties into organic molecules enhances their biological activities, making such transformations critical in drug design. A study explores the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, expanding the toolkit for incorporating fluorinated groups into aromatic compounds. This method underscores the importance of trifluoroethyl compounds in medicinal chemistry and related fields (Yanchuan Zhao & Jinbo Hu, 2012).

Asymmetric Synthesis of Trifluoromethyl Cyclopropanes

Research demonstrates the use of Ru(ii)-Pheox catalysts for the highly enantioselective synthesis of trifluoromethyl cyclopropanes from olefins. This reaction's ability to proceed at low catalyst loading and yield products with excellent diastereoselectivity and enantioselectivity highlights the relevance of fluorinated compounds in synthesizing enantiomerically pure molecules for potential pharmaceutical applications (Manato Kotozaki et al., 2018).

Synthesis and Reactivity of Fluorinated Cyclopropenes

The synthesis of 1,3-diaryl-3-trifluoromethylcyclopropenes showcases the pivotal role of the trifluoromethyl group in enabling reactions that lead to the formation of structurally unique cyclopropenes. Such studies reveal the broader applicability of trifluoroethyl-related compounds in creating novel molecular architectures, which are valuable in materials science and synthetic organic chemistry (Raquel Barroso et al., 2016).

Safety and Hazards

While specific safety and hazard information for 2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate is not available, general safety measures should be taken while handling it. This includes avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(1-cyclopropylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c1-5(6-2-3-6)12-7(13)14-4-8(9,10)11/h5-6H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSHGEXFPAVWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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